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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butan-1-ol

CAS No.: 17945-79-8

Cat. No.: B091499

Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)butan-1-ol
(CAS: 17945-79-8)

Introduction
4-(Pyridin-2-yl)butan-1-ol, identified by CAS number 17945-79-8, is a bifunctional organic

molecule containing both a pyridine ring and a primary alcohol. This unique structural

combination makes it a valuable building block, or synthon, in the fields of medicinal chemistry

and materials science. The pyridine moiety, a common scaffold in numerous pharmaceuticals,

provides a basic nitrogen atom capable of hydrogen bonding and metal coordination, while the

flexible butyl alcohol chain allows for a variety of subsequent chemical modifications.

This guide provides a comprehensive overview of the essential physicochemical data for 4-
(Pyridin-2-yl)butan-1-ol, offering insights into its handling, characterization, and potential

applications for professionals in research and drug development.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

research. The structural and molecular identifiers for 4-(Pyridin-2-yl)butan-1-ol are
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summarized below.

Chemical Structure: The molecule consists of a pyridine ring substituted at the 2-position

with a butan-1-ol group.

SMILES: N1=C(C=CC=C1)CCCCO[1]

Table 1: Chemical Identifiers for CAS 17945-79-8

Identifier Value

CAS Number 17945-79-8[1][2]

Molecular Formula C₉H₁₃NO[1][2]

Molecular Weight 151.21 g/mol [1][2]

InChIKey QYSOMFUUWROROT-UHFFFAOYSA-N[2]

| MDL Number | MFCD12828284[1] |

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both laboratory and

physiological environments. These parameters are critical for designing synthetic routes,

developing analytical methods, and formulating drug delivery systems.

The relatively high boiling and flash points suggest that the compound is not highly volatile

under standard conditions, simplifying its handling.[2] The LogP value of approximately 1.4

indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility

and membrane permeability, a key consideration in drug design.[2]

Table 2: Physicochemical Data for 4-(Pyridin-2-yl)butan-1-ol
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Property Value Source

Density 1.036 g/cm³ [2]

Boiling Point 269.99 °C at 760 mmHg [2]

Flash Point 117.09 °C [2]

LogP 1.397 [2]

Vapor Pressure 0.003 mmHg at 25°C [2]

| Refractive Index | 1.524 |[2] |

Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a compound like 4-(Pyridin-2-yl)butan-1-ol is
paramount in any research or development setting. A standard workflow for the

characterization of a newly synthesized or procured batch of this material would follow a

logical, multi-step process. This self-validating system ensures that each subsequent

experiment is performed on a well-defined and pure substance.

Experimental Protocol: A Representative Workflow
Initial Identification (Mass Spectrometry):

Objective: To confirm the molecular weight of the compound.

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol

or acetonitrile). Infuse the solution directly into an electrospray ionization mass

spectrometer (ESI-MS).

Expected Result: A prominent peak at m/z = 152.1, corresponding to the protonated

molecule [M+H]⁺. The exact mass should align with the calculated value of 151.1000.[2]

Structural Elucidation (NMR Spectroscopy):

Objective: To confirm the precise atomic arrangement and connectivity of the molecule.
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Methodology: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g.,

CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

Causality: ¹H NMR provides information on the number, environment, and connectivity of

hydrogen atoms. ¹³C NMR confirms the carbon backbone. Together, they provide an

unambiguous structural fingerprint.

Purity Assessment (High-Performance Liquid Chromatography - HPLC):

Objective: To determine the purity of the sample and identify any potential impurities.

Methodology:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid.

Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254

nm).

Procedure: Inject a known concentration of the sample. The area of the main peak

relative to the total area of all peaks provides a quantitative measure of purity.

Trustworthiness: This method is the industry standard for purity assessment due to its high

resolution and sensitivity.

The logical flow from initial mass confirmation to detailed structural analysis and final purity

verification ensures a high degree of confidence in the material's quality before its use in further

applications.
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Analytical Workflow for 4-(Pyridin-2-yl)butan-1-ol

Sample Batch
(CAS: 17945-79-8)

Step 1: Mass Spectrometry (ESI-MS)
Confirm Molecular Weight

Initial Check

Step 2: NMR Spectroscopy
(¹H, ¹³C)

Elucidate Structure

If MW matches

Step 3: Purity Analysis (RP-HPLC)
Quantify Purity

If structure confirmed

Result: Qualified Material
(Identity, Structure, Purity Confirmed)

If purity >95%

Result: Fails Specification
(Impure or Incorrect)

If purity <95%

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAS number 17945-79-8 physicochemical data.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091499/docs#cas-number-17945-79-8-
physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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